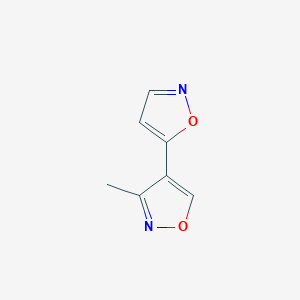
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide is a chemical compound with a unique structure that includes an oxazoline ring and a propanamide group
Métodos De Preparación
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide typically involves the reaction of diethylamine with a suitable oxazoline precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide can be compared with other similar compounds, such as:
2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine: This compound also contains an oxazoline ring but differs in its overall structure and applications.
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: This compound has a similar oxazoline ring but includes a quinoline moiety, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-N,N-diethylpropanamide |
InChI |
InChI=1S/C12H22N2O2/c1-6-14(7-2)11(15)9(3)10-13-12(4,5)8-16-10/h9H,6-8H2,1-5H3 |
Clave InChI |
CLJXQMQVTUANGV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(C)C1=NC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)

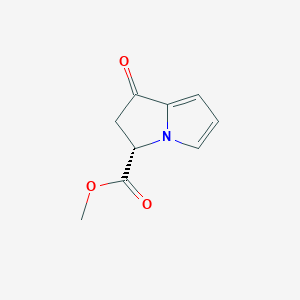
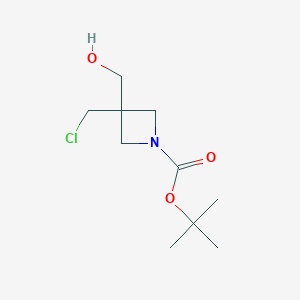
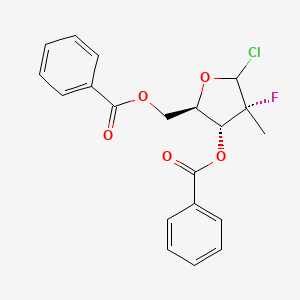
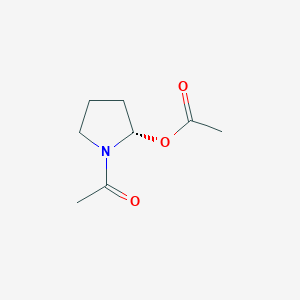


![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)

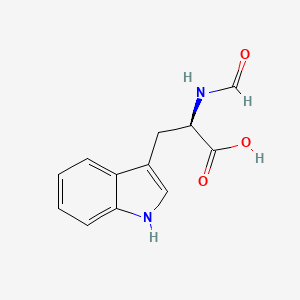
![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
